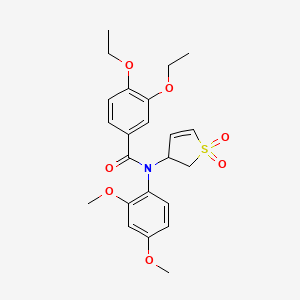

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

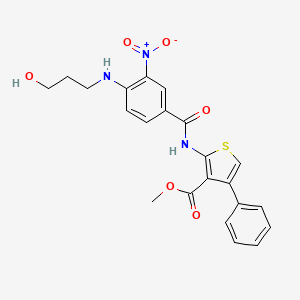

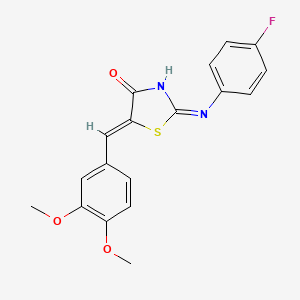

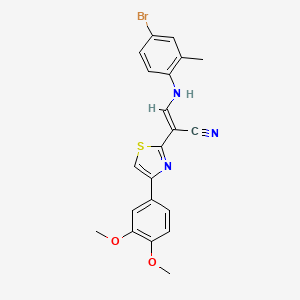

The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide" is a synthetic molecule that appears to be structurally related to various benzamide derivatives. These derivatives often exhibit a range of biological activities, including antiemetic, antiproliferative, and receptor binding properties. The compound is not directly mentioned in the provided papers, but insights can be drawn from related research on benzamide derivatives and their chemical behavior.

Synthesis Analysis

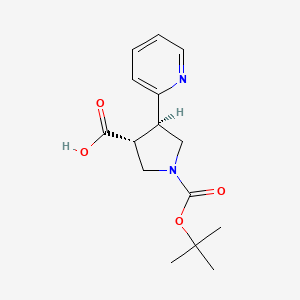

The synthesis of related benzamide compounds typically involves the acylation of amines with acid chlorides or carboxylic acids. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to introduce the specific methoxy and ethoxy substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray crystallography . Density functional theory (DFT) calculations are also used to predict and compare geometric bond lengths and angles with experimental data . For the compound , similar analytical techniques would likely be employed to elucidate its molecular structure, including the positions of the methoxy and ethoxy groups and the conformation of the dihydrothiophene ring.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including N-deprotection and annulation. For instance, the 3,4-dimethoxybenzyl group was used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and could be removed using DDQ . Additionally, a [Cp*RhIII]-catalyzed annulation reaction was developed for N-methoxybenzamide, which could potentially be relevant for the synthesis of quinazolin-4(3H)-one derivatives from similar substrates . These reactions highlight the reactivity of the benzamide moiety and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and intermolecular interactions, can be studied through various experimental techniques. Molar refractivity and polarizability of a related antiemetic drug were determined from density and refractive index measurements . Intermolecular interactions, including hydrogen bonding and crystal packing, can significantly influence the molecular geometry and properties of benzamide derivatives, as demonstrated by studies on N-3-hydroxyphenyl-4-methoxybenzamide . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of its biological activity.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research has focused on the development of novel compounds with potential therapeutic effects. For instance, compounds with structural similarities have been investigated for their affinity for sigma-2 receptors, which are implicated in cancer and neurological diseases. A study by Xu et al. (2005) highlighted the synthesis and evaluation of benzamide analogues, revealing their high affinity for sigma-2 receptors, suggesting potential applications in cancer therapy or diagnostic imaging (Xu et al., 2005).

Organic Chemistry and Synthesis

Considerable effort has been put into the synthesis of complex molecules for various applications. For example, Owton et al. (1995) detailed the synthesis of an analogue of rhein, a drug used for treating osteoarthritis, which exhibited improved systemic exposure, indicating the importance of structural modification for enhancing drug properties (Owton et al., 1995). Moreover, the study on the molecular structure and intermolecular interactions of benzamide derivatives by Karabulut et al. (2014) underscores the significance of these interactions in drug design and the development of materials with specific properties (Karabulut et al., 2014).

Material Science

In material science, the synthesis of novel polyimides from benzamide derivatives, as reported by Butt et al. (2005), demonstrates the application of these compounds in creating materials with desirable thermal and mechanical properties. These materials have potential applications in aerospace, electronics, and other high-performance areas (Butt et al., 2005).

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO7S/c1-5-30-20-10-7-16(13-22(20)31-6-2)23(25)24(17-11-12-32(26,27)15-17)19-9-8-18(28-3)14-21(19)29-4/h7-14,17H,5-6,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQYVRROXRLMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=C(C=C(C=C3)OC)OC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)

![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)